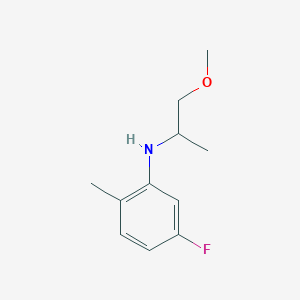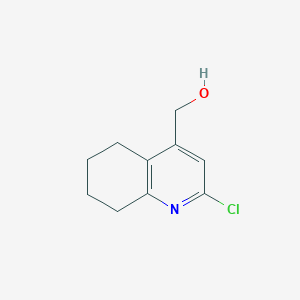
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol is a chemical compound with the molecular formula C10H12ClNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a chloro substituent at the 2-position and a hydroxymethyl group at the 4-position of the quinoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloroaniline, the compound can be synthesized via a series of reactions including alkylation, cyclization, and reduction steps . The reaction conditions typically involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to form the corresponding hydroquinoline derivative.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like Pd/C in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5,6,7,8-tetrahydro-4-quinolinecarboxylic acid.
Reduction: Formation of 5,6,7,8-tetrahydroquinoline.
Substitution: Formation of 2-amino-5,6,7,8-tetrahydro-4-quinolinemethanol.
Aplicaciones Científicas De Investigación
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to induce apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-3-quinolinecarbonitrile: Similar structure with a nitrile group at the 3-position.
2-Chloroquinoline-3-carbaldehyde: Contains a chloro and aldehyde group on the quinoline ring.
5,6,7,8-Tetrahydroquinoline: Lacks the chloro and hydroxymethyl substituents.
Uniqueness
2-Chloro-5,6,7,8-tetrahydro-4-quinolinemethanol is unique due to the presence of both chloro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
(2-chloro-5,6,7,8-tetrahydroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H12ClNO/c11-10-5-7(6-13)8-3-1-2-4-9(8)12-10/h5,13H,1-4,6H2 |
Clave InChI |
DBGJAFIRVMSSFS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=CC(=N2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


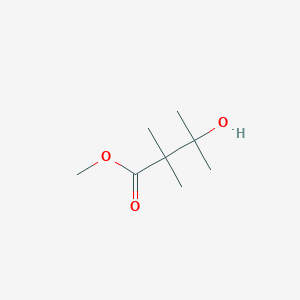



![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)


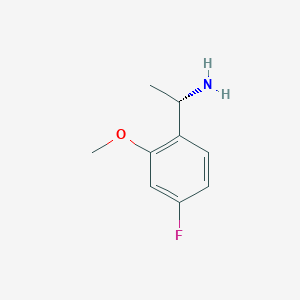
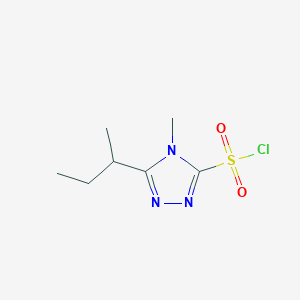


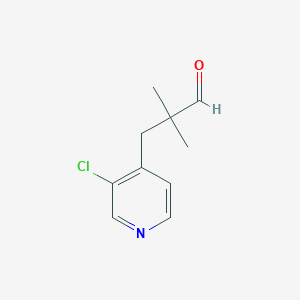
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B15272541.png)
